REACTION_CXSMILES
|
Cl[CH2:2][Si:3]([O:10][CH2:11][CH3:12])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].[C:13]([O-:18])(=[O:17])[C:14]([CH3:16])=[CH2:15].[K+]>C(P(CCCC)CCCC)CCC.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:13]([O:18][CH2:2][Si:3]([O:10][CH2:11][CH3:12])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:1.2|
|
Name
|
|
Quantity
|
212.7 g
|
Type
|
reactant
|
Smiles
|
ClC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
130.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
catalyst
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |